REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C(O)(=O)[CH:12]([CH2:14][C:15](O)=O)[OH:13].S(=O)(=O)(O)O>[2H]C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]2[C:6]([CH:15]=[CH:14][C:12](=[O:13])[O:9]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=CC1)O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[2H]C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform, which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
CUSTOM
|
Details
|
produced a deep red gum which could not
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
The material was separated down an alumina column
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Crystallization from i-propanol
|
Type
|
CUSTOM
|
Details
|
gave light brown needles, which on resrystallization
|
Type
|
CUSTOM
|
Details
|
respectively split by 9 cycles
|
Type
|
CUSTOM
|
Details
|
to give an AB quartet, H8
|
Type
|
CUSTOM
|
Details
|
respectively split by 9 cycles
|
Type
|
CUSTOM
|
Details
|
to give another AB quartet
|
Type
|
CUSTOM
|
Details
|
the H6 was further split by interaction with H8
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC=C2C=CC(OC2=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |